molecular formula C5H8N2O2 B018384 N-(2-Cyanoethyl)glycine CAS No. 3088-42-4

N-(2-Cyanoethyl)glycine

Cat. No. B018384
CAS RN: 3088-42-4
M. Wt: 128.13 g/mol
InChI Key: KZUBZCHAWPDYQX-UHFFFAOYSA-N
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Description

Introduction N-(2-Cyanoethyl)glycine is a derivative of glycine, an amino acid, modified by adding a cyanoethyl group. This modification introduces an electron-withdrawing effect, impacting the molecule's chemical behavior and polymerization properties. Initial research involved its synthesis from glycine and acrylonitrile, transitioning it into various forms for further applications, particularly in polymer science (Imanishi, Tsuchida, & Higashimura, 1978).

Synthesis Analysis N-(2-Cyanoethyl)glycine is synthesized from glycine through a reaction with acrylonitrile, followed by conversion to its N-carboxyanhydride (NCA) form via Leuch’s method. This synthesis forms the foundation for producing amorphous polymeric structures with potential applications in material science due to their solubility and flexibility in various solvents (Imanishi, Tsuchida, & Higashimura, 1978).

Molecular Structure Analysis The molecular structure of N-(2-Cyanoethyl)glycine derivatives, particularly when involved in peptide synthesis, shows an isomer of glutamine when hydrated by hydrogen bromide. This structural change underlines the versatility of N-(2-Cyanoethyl)glycine derivatives in synthesizing protected peptides, highlighting its significance in biochemical applications (Stewart, 1971).

Chemical Reactions and Properties Chemically, N-(2-Cyanoethyl)glycine engages in reactions characteristic of its cyano and ethyl groups. The presence of the cyano group allows for its participation in hydration reactions, transforming into structures that resemble glutamine – a process crucial for peptide linkage and synthesis. This reactivity is essential for constructing peptides with specific sequences and functions (Stewart, 1971).

Physical Properties Analysis The physical properties of poly(N-cyanoethylglycine), derived from N-(2-Cyanoethyl)glycine, include solubility in aprotic solvents and a flexible, compact form in organic solvents. These characteristics are influenced by the electron-withdrawing effect of the cyanoethyl group, affecting the polymer's basicity and polymerization rate. The polymer's solubility and structural flexibility in various solvents make it a subject of interest in materials science (Imanishi, Tsuchida, & Higashimura, 1978).

Scientific Research Applications

  • Organic Synthesis : As a chemical reagent, “N-(2-Cyanoethyl)glycine” could be used in organic synthesis . The specific methods of application and outcomes would depend on the exact nature of the experiment or research being conducted.

  • Pharmaceutical Research : Given that this compound is available in Pharmaceutical Grade , it’s likely used in pharmaceutical research. It could be used in the synthesis of new drugs or as a part of experimental procedures in drug discovery.

  • Agricultural Research : Since this compound is available in Agricultural Grade , it might be used in agricultural research. This could involve studying its effects on plant growth, crop yield, or pest resistance.

  • Organic Synthesis : As a chemical reagent, “N-(2-Cyanoethyl)glycine” could be used in organic synthesis . The specific methods of application and outcomes would depend on the exact nature of the experiment or research being conducted.

  • Pharmaceutical Research : Given that this compound is available in Pharmaceutical Grade , it’s likely used in pharmaceutical research. It could be used in the synthesis of new drugs or as a part of experimental procedures in drug discovery.

  • Agricultural Research : Since this compound is available in Agricultural Grade , it might be used in agricultural research. This could involve studying its effects on plant growth, crop yield, or pest resistance.

Safety And Hazards

When handling “N-(2-Cyanoethyl)glycine”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(2-cyanoethylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8N2O2/c6-2-1-3-7-4-5(8)9/h7H,1,3-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUBZCHAWPDYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184886
Record name N-(2-Cyanoethyl)glycine
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Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)glycine

CAS RN

3088-42-4
Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Record name N-(2-Cyanoethyl)glycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
J Janiszewska, Z Urbańczyk-Lipkowska - Journal of molecular structure, 2006 - Elsevier
A small dendrimeric compound, N α ,N ε ,N ε -tris(dicyanoethyl)-l-lysine—C 15 H 23 N 5 O 2 (1) was synthesized and used for the construction of Cu(II) complex—[Cu(C 15 H 23 N 5 O 2 …
Number of citations: 1 www.sciencedirect.com
SH Wang, FK Zheng, MF Wu, ZF Liu, J Chen… - …, 2013 - pubs.rsc.org
Hydrothermal reaction of N-(2-cyanoethyl)glycine and NaN3 with corresponding metal salts yielded three energetic coordination polymers: [Zn(tzeg)]n1 and [M(tzeg)(H2O)]n (M = Cd2+ …
Number of citations: 39 pubs.rsc.org
A Erxleben - CrystEngComm, 2002 - Citeseer
Three co-ordination polymers and a discrete 20-membered macrometallacycle were prepared by crystallization of silver salts with the conformationally flexible, polyfunctional ligands N-(…
Number of citations: 16 citeseerx.ist.psu.edu
A Salinas-Castillo, AJ Calahorro, D Briones… - New Journal of …, 2015 - pubs.rsc.org
We have designed and synthesized two new metal–organic-frameworks (MOFs) using the novel N-(2-tetrazolethyl)-4′-glycine spacer (TeGly)2−. We report the in situ formation of …
Number of citations: 4 pubs.rsc.org
LL McKinney, EH Uhing, EA Setzkorn… - Journal of the American …, 1950 - ACS Publications
5-Ketonitriles havebeen prepared by Michael condensations involving (a) the reaction of acrylo-nitriles with/3-ketoesters, or (b) the reaction of vinyl ketones with cyanoacetic esters. …
Number of citations: 50 pubs.acs.org
GL Liu, CL Yu, CC Chen, WH Ma, HW Ji… - Science China …, 2011 - Springer
Graphene has lots of applications, such as field-effect transistors, solar cells and transparent electrodes. In this work, we developed a new donor-acceptor graphene hybrid by covalently …
Number of citations: 13 link.springer.com
D Fancelli, D Berta, S Bindi, A Cameron… - Journal of medicinal …, 2005 - ACS Publications
Potent and selective Aurora kinase inhibitors were identified from the combinatorial expansion of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole bi-cycle, a novel and versatile scaffold …
Number of citations: 174 pubs.acs.org
Y Iwakura, F Toda, Y Torii… - Journal of Polymer Science …, 1967 - Wiley Online Library
N‐Acryloylglycinamide, N‐methacryloylglycinamide, N‐acryloyl‐DL‐ and L‐alaninamide, and N‐methacryloyl‐DL‐ and ‐L‐alaninamide were polymerized by basic catalysts. Polymers …
Number of citations: 18 onlinelibrary.wiley.com
A Wołos, R Roszak, A Żądło-Dobrowolska, W Beker… - Science, 2020 - science.org
INTRODUCTION Although hundreds of organic reactions have been validated under consensus prebiotic conditions, we still have only a fragmentary understanding of how these …
Number of citations: 96 www.science.org
Y Xu, W Liu, D Li, H Chen, M Lu - Dalton Transactions, 2017 - pubs.rsc.org
The combination of the hydrothermal method with in situ synthesis has been successfully employed to prepare a family of tetrazole-based energetic metal–organic frameworks (EMOFs) …
Number of citations: 46 pubs.rsc.org

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